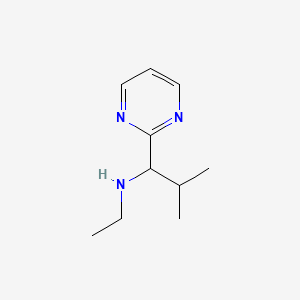

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3 |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

N-ethyl-2-methyl-1-pyrimidin-2-ylpropan-1-amine |

InChI |

InChI=1S/C10H17N3/c1-4-11-9(8(2)3)10-12-6-5-7-13-10/h5-9,11H,4H2,1-3H3 |

InChI-Schlüssel |

IGSDEWPKDQKHRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(C1=NC=CC=N1)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Resolution via Dextrotartaric Acid Salt Formation

A patented method (Chinese patent CN102442935A) describes a preparation approach for the chiral (S)-enantiomer of N-ethyl-2-aminomethylpentazane (a closely related structure to the target compound) by utilizing a chiral resolution technique involving dextrotartaric acid salt formation. The process includes:

- Dripping the racemic amine into a mixed solution of dextrotartaric acid, alcohol (methanol or ethanol), and water under controlled temperature (0-30 °C, optimally 10-20 °C).

- Stirring the mixture for 6 to 24 hours to form the amine-tartrate salt.

- Suction filtration and washing with alcohol to isolate the salt.

- Adjusting the pH of the filtrate to 9-10 with sodium hydroxide or alternative bases to precipitate the free amine.

- Recovery of the free amine by distillation under reduced pressure.

This method yields the (S)-enantiomer with a purity greater than 99% as confirmed by gas chromatography and an optical rotation around -105° to -106°, with a yield of approximately 35% (Table 1).

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 0-30 °C (optimal 10-20 °C) | Controls salt formation |

| Stirring time | 6-24 hours (optimal 6-12 h) | Ensures complete reaction |

| Alcohol:Water mass ratio | 3-10:1 (optimal 5:1) | Solvent system for salt formation |

| Dextrotartaric acid:Water ratio | 1-3:1 | Influences crystallization |

| pH adjustment base | Sodium hydroxide, potassium hydroxide, or equivalents | For free base recovery |

| Yield | ~35% | Moderate yield |

| Purity (GC) | >99% | High purity |

| Optical rotation | ~-105° to -106° | Confirms enantiomeric excess |

Advantages: This method is cost-effective due to the reuse of solvents and relatively mild reaction conditions. It is suitable for obtaining optically pure amines necessary for pharmaceutical applications.

Catalytic Hydrogenation of Nitro Precursors

Another approach involves the catalytic hydrogenation of nitro-substituted pyrrolidine derivatives to form the corresponding amines. According to Russian patent RU2081111C1, the synthesis of 1-ethyl-2-aminomethylpyrrolidine (a close analog) is achieved by:

- Hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine in methanol at room temperature and atmospheric pressure.

- Use of Raney nickel catalyst to facilitate reduction.

- Absorption of four equivalents of hydrogen to complete the reduction.

- Catalyst removal followed by distillation to isolate the amine.

This method yields approximately 67% conversion based on the example given (15.7 g amine from 23.4 g nitro compound), with selectivity around 83-84% under optimized conditions. The process parameters such as molar ratios of hydrogen to substrate, solvent flow rates, and temperature are critical to minimize side reactions like hydrolysis and resinification.

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | Room temperature (approx. 25 °C) | Mild conditions |

| Pressure | Atmospheric (1 atm) | Simplifies equipment needs |

| Catalyst | Raney nickel (5 g per 23.4 g substrate) | Efficient hydrogenation catalyst |

| Solvent | Methanol | Common hydrogenation solvent |

| Hydrogen equivalents | 4 equivalents | Stoichiometric for nitro reduction |

| Yield | ~67% | Moderate yield |

| Selectivity | 83-84% | Good selectivity |

Disadvantages: The method requires catalyst regeneration and solvent drying, which add complexity. The yield is moderate and may be improved by optimizing reaction parameters.

Pyrimidine Ring Functionalization and Reductive Amination

Research literature on 2,4-disubstituted pyrimidines provides insight into synthetic strategies for constructing pyrimidine-containing amines similar to n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine . A notable approach includes:

- Synthesis of 2-methylthio-4-pyrimidine carboxaldehyde intermediate via condensation of pyruvaldehyde dimethylacetal and thiourea, followed by acetal deprotection.

- Reductive amination of this aldehyde with appropriate amines (e.g., 3-fluorophenylethylamine) to form secondary amines.

- Subsequent transformations such as Boc protection, oxidation of thioether groups, and nucleophilic substitutions to install desired substituents on the pyrimidine ring.

These steps are typically carried out in mild conditions using reducing agents like sodium triacetoxyborohydride or similar reagents for reductive amination, ensuring high selectivity and yields.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aldehyde synthesis | Pyruvaldehyde dimethylacetal + thiourea; acid-catalyzed deprotection | 2-methylthio-4-pyrimidine carboxaldehyde |

| Reductive amination | Secondary amine + aldehyde + reducing agent (e.g., NaBH(OAc)3) | Formation of C–N bond, secondary amine |

| Protection/Oxidation | Boc protection; mCPBA oxidation | Functional group manipulation |

| Nucleophilic substitution | Imidazole or other nucleophiles | Installation of substituents |

This method allows modular synthesis of pyrimidine derivatives with tailored side chains, including the ethyl and methyl groups on the propanamine moiety. The approach is versatile and widely used in medicinal chemistry for analog development.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chiral resolution with dextrotartaric acid salt | Salt formation, pH adjustment, distillation | ~35 | >99 | High enantiomeric purity, cost-effective | Moderate yield |

| Catalytic hydrogenation of nitro precursor | Raney nickel hydrogenation, distillation | ~67 | ~83-84 | Mild conditions, straightforward | Catalyst regeneration needed, moderate selectivity |

| Pyrimidine functionalization & reductive amination | Aldehyde synthesis, reductive amination, protection | Variable | High | Versatile, modular synthesis | Multi-step, requires careful control |

Analyse Chemischer Reaktionen

Types of Reactions

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The amine group can also participate in protonation and deprotonation reactions, affecting the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share structural or functional similarities with n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine:

Key Observations:

- Pyrimidine vs. Pyridine Rings : Compound 69 (pyridin-3-yl) lacks the electron-deficient pyrimidine ring present in the target compound, which may alter binding affinity in biological targets due to differences in π-π interactions or hydrogen bonding .

- Substituent Effects : The benzyloxy group in 1-(5-(benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione introduces steric bulk and lipophilicity, contrasting with the ethyl/methyl groups in the target compound, which likely enhance metabolic stability .

- Amine Backbone Variations : N-Ethyl-2,2-dimethyl-1-propanamine lacks the pyrimidine ring, resulting in a simpler structure with lower molecular weight (115.22 vs. 191.27), which may correlate with reduced solubility in polar solvents .

Physicochemical and Spectral Properties

- NMR Data : The aromatic protons in 1-(5-(benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione resonate at δ 8.55 (singlet), whereas the target compound’s pyrimidine protons are expected at higher δ values due to deshielding effects from the ethyl/methyl groups .

- Chromatographic Analysis: Propan-1-amine derivatives (e.g., 2-(naphthalen-2-yl)propan-1-amine) were resolved using chiral columns with n-hexane/iso-propanol mobile phases, a method adaptable for enantiomeric separation of the target compound .

Biologische Aktivität

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine typically involves the alkylation of pyrimidine derivatives with appropriate amines. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine. The compound has shown activity against various bacterial strains, particularly those classified under the ESKAPE pathogens. The structure's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes and cell membranes.

Table 1: Antimicrobial Activity of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Klebsiella pneumoniae | 15 µg/mL |

Antiproliferative Activity

The antiproliferative effects of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine have been evaluated against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating its potency.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.069 |

| HeLa | 0.058 |

| A549 | 0.075 |

Structure–Activity Relationship (SAR)

The biological activity of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can be influenced by various structural modifications. Substituents on the pyrimidine ring and the ethyl group play a crucial role in enhancing biological activity.

Key Findings

- Electron-Donating Groups : The presence of electron-donating groups on the pyrimidine ring significantly enhances antibacterial activity.

- Hydrophobic Interactions : Modifications that increase hydrophobicity improve cell membrane permeability, facilitating better interaction with target sites within cells.

Case Studies

Several case studies have focused on the therapeutic potential of pyrimidine derivatives in treating infections and cancers:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine against multidrug-resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development.

- Cancer Treatment Application : Research involving this compound in combination therapies showed enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a synergistic effect.

Q & A

Q. What methodologies determine thermodynamic properties (e.g., enthalpy of formation) for safety assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.